molecular formula C9H11F2NO B15309839 (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine

(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine

Cat. No.: B15309839
M. Wt: 187.19 g/mol
InChI Key: XZXJJKFVKBSRME-LURJTMIESA-N
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Description

(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by the formation of the chiral amine. One common method involves the use of difluoromethyl ethers as starting materials, which undergo nucleophilic substitution reactions to introduce the difluoromethoxy group. The chiral amine can then be synthesized through asymmetric reduction or resolution of racemic mixtures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction temperatures and pressures to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The chiral nature of the compound also plays a crucial role in its activity, as different enantiomers can exhibit distinct pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(2-(Trifluoromethoxy)phenyl)ethan-1-amine: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.

    1-(2-Methoxyphenyl)ethan-1-amine: A related compound with a methoxy group instead of a difluoromethoxy group.

Uniqueness

(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine is unique due to the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as it can exhibit enantioselective interactions with biological targets.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S)-1-[2-(difluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H11F2NO/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1

InChI Key

XZXJJKFVKBSRME-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC(F)F)N

Canonical SMILES

CC(C1=CC=CC=C1OC(F)F)N

Origin of Product

United States

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